1-Anilino-3-benzylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-anilino-3-benzylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c18-14(15-11-12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIJDLFIMVLRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368091 | |
| Record name | 1-anilino-3-benzylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27421-90-5 | |
| Record name | 1-anilino-3-benzylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 1 Anilino 3 Benzylthiourea and Analogues
Established Synthetic Pathways for N,N'-Disubstituted Thioureas
Conventional methods for synthesizing N,N'-disubstituted thioureas have been well-documented in chemical literature, providing a reliable foundation for producing a wide array of thiourea (B124793) derivatives.
The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. This reaction is typically characterized by its high efficiency and the commercial availability of a wide range of starting materials. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.
For the synthesis of the target compound, 1-anilino-3-benzylthiourea, two primary routes based on this condensation reaction are conceivable:
Route A: The reaction of phenylhydrazine (B124118) with benzyl (B1604629) isothiocyanate.
Route B: The reaction of N-aminobenzylamine with phenylisothiocyanate.
These reactions are generally carried out in a suitable organic solvent, such as acetone (B3395972), benzene (B151609), or tetrahydrofuran (B95107) (THF), and often proceed at room temperature or with gentle heating. globalresearchonline.net
The synthesis of 1-benzyl-3-phenylthiourea (B182860), a close structural analogue of the target compound, provides a practical example of the amine-isothiocyanate condensation reaction. A typical laboratory-scale synthesis involves the reaction of benzylamine (B48309) with phenyl isothiocyanate.
In one reported procedure, the synthesis is achieved by treating benzylamine with phenyl isothiocyanate in a suitable solvent. The reaction is often exothermic and proceeds to completion to give the desired 1-benzyl-3-phenylthiourea in high yield. ijacskros.com
Table 1: Synthesis of 1-Benzyl-3-phenylthiourea
| Reactant 1 | Reactant 2 | Solvent | Yield | Reference |
| Benzylamine | Phenyl isothiocyanate | THF | 91% | ijacskros.com |
The conditions under which thiourea synthesis is conducted can significantly impact the reaction rate, yield, and purity of the final product. Key parameters include:
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Acetone is a commonly used solvent that often provides higher yields compared to benzene or THF. globalresearchonline.net
Temperature: While many amine-isothiocyanate condensations proceed at room temperature, gentle heating can be employed to accelerate the reaction, particularly with less reactive starting materials.
Catalysis: While often not necessary for the straightforward condensation of amines and isothiocyanates, catalysts can play a role in alternative synthetic routes. For instance, in syntheses starting from amines and carbon disulfide, catalysts may be employed. Some modern "green" syntheses utilize catalysts like deep eutectic solvents to promote the reaction. rsc.org
Advanced Synthetic Approaches and Yield Optimization
In recent years, there has been a significant drive towards developing more efficient, rapid, and environmentally friendly methods for chemical synthesis, including the preparation of thiourea derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the context of thiourea synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.net
A notable advantage of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry. For example, symmetrical and unsymmetrical N,N'-disubstituted thioureas have been synthesized by reacting amines with isothiocyanates over magnesium oxide (MgO) in a dry media under microwave irradiation. researchgate.net This method offers the benefits of short reaction times, high yields, and a simple work-up procedure.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Thiourea Derivative
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Moderate | researchgate.net |
| Microwave Irradiation | 2-4.5 minutes | 82.9–95.5% | researchgate.net |
The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize the environmental impact of chemical processes. Key strategies include:
Use of Greener Solvents: Water is an ideal green solvent, and some methods for synthesizing unsymmetrical N,N'-disubstituted thioureas have been developed using water as the reaction medium. researchgate.net
Solvent-Free Reactions: As mentioned in the context of microwave-assisted synthesis, eliminating the use of organic solvents is a significant step towards a more sustainable process. Ball milling is another solvent-free technique that has been successfully employed for the synthesis of symmetrical and unsymmetrical thioureas. researchgate.net
Use of Renewable Energy Sources: Some innovative approaches have utilized solar energy to drive the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines and carbon disulfide in water. researchgate.netscribd.com This method avoids the use of toxic reagents like thiophosgene (B130339) and relies on a clean and abundant energy source.
These advanced and eco-friendly approaches not only offer practical advantages in terms of efficiency but also contribute to the development of more sustainable chemical manufacturing processes.
Derivatization Strategies for Structural Modification of the Thiourea Scaffold
The thiourea core, represented by the structure of this compound, serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily aimed at exploring structure-activity relationships (SAR) by introducing a variety of functional groups and structural motifs. These modifications can be systematically applied to the N1-anilino group, the N3-benzyl group, or the thiocarbonyl group of the scaffold, leading to the generation of diverse chemical libraries.
Rational modifications of the thiourea structure can yield compounds with a wide range of pharmacological activities. researchgate.net Key strategies involve reactions such as substitution on the aromatic rings, replacement of the substituent groups, and cyclization reactions involving the thiourea moiety to form heterocyclic systems.
Modification of the N1-Anilino and N3-Benzyl Substituents
One of the most common derivatization strategies involves altering the substituents at the N1 and N3 positions of the thiourea backbone. This allows for a systematic investigation of the electronic and steric effects on biological activity. For instance, structure-activity relationship studies have demonstrated that even small modifications, such as adding methyl or ethyl groups to the phenyl ring of an anilino moiety, can be critical for optimal antiproliferative activity in certain classes of compounds. nih.gov
The synthesis of N,N'-disubstituted thioureas is often achieved through the reaction of an isothiocyanate with a primary amine. researchgate.netnih.gov This fundamental reaction allows for extensive variation. By choosing different substituted anilines or benzylamines, a wide array of analogues can be produced. For example, reacting various arylisothiocyanates with amines is a common method to generate libraries of thiourea derivatives. nih.gov Similarly, modifications can be introduced by starting with substituted benzylamines. Research has shown that replacing an anilino group with a benzylamino analogue can lead to a significant change in potency, highlighting the importance of the N-substituents in molecular interactions. nih.gov
The following table summarizes derivatization approaches by modifying the N1 and N3 substituents, based on common synthetic transformations for thiourea scaffolds.
| Scaffold Position | Modification Strategy | Reagents/Conditions | Resulting Structure | Reference Example |
|---|---|---|---|---|
| N1-Anilino Phenyl Ring | Introduction of electron-donating or withdrawing groups | Use of substituted anilines (e.g., p-toluidine, p-anisidine) in reaction with benzyl isothiocyanate | Aryl-substituted N1-thiourea | Synthesis of N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas from substituted 2-aminobenzothiazoles and phenylisothiocyanate. nih.gov |
| N3-Benzyl Group | Replacement with other alkyl/aryl groups | Reaction of phenyl isothiocyanate derivatives with various primary amines (e.g., phenethylamine) | Varied N3-substituted thiourea | Condensation reactions between phenylisothiocyanate and different primary amines yield a range of N-aryl thiourea derivatives. researchgate.net |
| N1-Anilino Group | Replacement with heterocyclic amines | Reaction of a heterocyclic amine (e.g., aminothiazole) with benzyl isothiocyanate | Heterocyclic-substituted N1-thiourea | Thioureas are generated by the condensation of aminothiazoles with benzyl isothiocyanate in dimethylformamide (DMF). nih.gov |
Cyclization of the Thiourea Moiety
Another powerful derivatization strategy involves using the thiourea moiety as a synthon for constructing more complex heterocyclic structures. The nucleophilic sulfur and nitrogen atoms of the thiourea backbone can participate in cyclocondensation reactions with various bifunctional reagents. This approach embeds the original thiourea scaffold within a new ring system, significantly altering its three-dimensional shape, polarity, and potential for hydrogen bonding.
For example, N-arylthioureas can be reacted with malonic acid in the presence of acetyl chloride to synthesize thiobarbituric acids. nih.gov In another common cyclization, reaction with chloroacetamide can yield 2-(N-thiazolidin-2-ene-4-one) derivatives. nih.gov These transformations introduce new pharmacophoric elements and rigidify the structure, which can lead to enhanced biological activity and selectivity.
The table below outlines key cyclization strategies for modifying the thiourea scaffold.
| Starting Material | Reagents/Conditions | Resulting Heterocycle | Reference Example |
|---|---|---|---|
| N-(substituted)-N'-(phenyl)thiourea | Malonic acid, Acetyl chloride | 1-(substituted)-3-phenyl-2-thiobarbituric acid | Reported synthesis from N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas. nih.gov |
| N-(Benzothiazol-2-yl)-N'-(aryl)thiourea | Chloroacetamide, Acetonitrile | 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazole | Cyclization of N-(BT-2-yl)-N′-(aryl)thioureas via treatment with chloroacetamide. nih.gov |
| Thiourea | Chalcones, NaOH, Ethanol, Ultrasound | 3,4-dihydropyrimidine-2(1H)-thiones | Synthesis of dihydropyrimidine-2(1H)-thiones from chalcones and thiourea. nih.gov |
These derivatization strategies allow for the systematic structural modification of the this compound scaffold, enabling the exploration of chemical space to develop analogues with tailored properties.
Iii. Structural Characterization and Spectroscopic Analysis of 1 Anilino 3 Benzylthiourea
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure, functional groups, and electronic transitions within a molecule. However, specific experimental data for 1-Anilino-3-benzylthiourea is not documented in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy would be expected to provide key information about the number of different types of protons and their neighboring environments in the this compound molecule. The spectrum would likely show distinct signals for the aromatic protons of the aniline (B41778) and benzyl (B1604629) groups, the methylene (B1212753) (-CH2-) protons of the benzyl group, and the N-H protons of the thiourea (B124793) and anilino moieties. The chemical shifts (δ) and coupling constants (J) would be invaluable for assigning these protons to their specific locations within the molecule. At present, no published ¹H NMR data for this compound could be located.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display signals for each unique carbon atom, including the thiocarbonyl (C=S) carbon, the aromatic carbons, and the methylene carbon. The chemical shift of the thiocarbonyl carbon, typically found in the range of 180-200 ppm, would be a key identifier. However, specific ¹³C NMR data for this compound is not available in the reviewed sources.
Phosphorus-31 (³¹P) NMR Spectroscopy (for metal complexes)
Phosphorus-31 NMR spectroscopy is a crucial technique for characterizing metal complexes containing phosphorus-based ligands. If this compound were to be used as a ligand in the synthesis of metal complexes (assuming a phosphine-functionalized analogue), ³¹P NMR would provide insights into the coordination environment of the phosphorus atom. The change in the chemical shift of the phosphorus nucleus upon coordination to a metal center, known as the coordination shift, can give information about the nature of the metal-ligand bond. As no studies on metal complexes of this compound were found, no ³¹P NMR data can be reported.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the secondary amine and amide-like groups, C-H stretching of the aromatic and methylene groups, C=S stretching of the thiourea group, and C=C stretching of the aromatic rings. The positions and intensities of these bands would confirm the presence of these functional groups. A detailed vibrational analysis would require specific experimental data, which is currently unavailable.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would likely exhibit absorption bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea moiety. The wavelength of maximum absorption (λ_max) would be indicative of the extent of conjugation in the molecule. Regrettably, no experimental UV-Vis spectra for this compound have been reported in the literature surveyed.
Mass Spectrometry (MS)
The structural elucidation of this compound is significantly aided by mass spectrometry, which provides information on the compound's molecular weight and fragmentation pattern. Under electron impact (EI) ionization, the molecule is expected to form a molecular ion ([M]+•) and subsequently undergo cleavage at its weakest bonds.
The fragmentation of this compound is dictated by its constituent functional groups: the benzyl moiety, the anilino group, and the central thiourea core. A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-C bond to form the stable tropylium (B1234903) cation at a mass-to-charge ratio (m/z) of 91. This peak is often the base peak in the spectrum.
Other significant fragmentation pathways include:
Cleavage of the N-N bond: This can lead to the formation of a benzylthiocarbamoyl cation ([C₆H₅CH₂NHCS]+) at m/z 165 and an anilino radical.
Cleavage of the C-N bonds within the thiourea backbone, leading to various smaller fragments.
Formation of the phenyl cation: Loss of the entire benzylthiourea (B1195634) side chain can result in a phenyl cation ([C₆H₅]+) at m/z 77.
Formation of an aniline-derived ion: Cleavage can also yield an ion corresponding to the anilino portion of the molecule at m/z 92 or 93.
These predictable fragmentation patterns, originating from an energetically unstable molecular ion, are crucial for confirming the structure of the synthesized molecule. wikipedia.orglibretexts.org
X-ray Crystallography and Solid-State Structure Elucidation
As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. The deposition of crystallographic data is essential for the definitive elucidation of the solid-state structure of a compound. Without such data, a detailed, experimentally verified analysis of its molecular geometry, intermolecular interactions, and crystal packing is not possible.
Thiourea derivatives are well-known for their capacity to form extensive hydrogen bonding networks, which dictate their supramolecular assembly. nih.gov In the solid state, this compound is expected to exhibit intermolecular hydrogen bonds involving the N-H protons as donors and the sulfur atom of the thiocarbonyl group (C=S) as an acceptor. nih.gov These interactions typically lead to the formation of dimers or extended chain motifs. However, without crystallographic data, the specific hydrogen bonding patterns and the resulting supramolecular architecture for this particular compound remain unconfirmed.
The crystallographic parameters, which include the unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z), are fundamental outputs of a single-crystal X-ray diffraction experiment. This information defines the crystalline lattice and allows for a detailed analysis of how the molecules pack together in the solid state. Due to the absence of a published crystal structure for this compound, these parameters are not available.
Isomeric Forms and Stereochemical Considerations
The structure of this compound allows for the consideration of potential isomeric forms, primarily tautomerism.
Thione-Thiol Tautomerism: Like many thiourea and thioamide compounds, this compound can theoretically exist in a tautomeric equilibrium between the thione form (containing the C=S double bond) and the thiol form (containing an S-H single bond and a C=N double bond). ias.ac.inscispace.com While the thione form is generally the predominant tautomer in the solid state and in most solutions for simple thioureas, the exact position of the equilibrium can be influenced by factors such as solvent polarity and substitution patterns. scispace.com
Geometric Isomerism: Due to the partial double-bond character of the C-N bonds in the thiourea backbone, rotational barriers can exist, potentially leading to geometric isomers (E/Z configurations) with respect to these bonds. The specific preferred conformation would be the one that minimizes steric hindrance between the bulky substituent groups.
The molecule itself is achiral and does not possess any stereocenters; therefore, it does not exhibit enantiomerism or diastereomerism.
Iv. Computational and Theoretical Chemistry Studies of 1 Anilino 3 Benzylthiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, reactivity, and various properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-Anilino-3-benzylthiourea, DFT calculations would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Key parameters obtained from geometry optimization include:
Bond Lengths: The equilibrium distances between bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Dihedral Angles: The torsional angles describing the rotation around a chemical bond.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap suggests high stability and low chemical reactivity.
A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.
Calculated values for the HOMO energy, LUMO energy, and the resultant energy gap for this compound have not been reported in the reviewed scientific literature.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Red regions (negative potential) are associated with high electron density and are indicative of sites susceptible to electrophilic attack.
Blue regions (positive potential) correspond to electron-deficient areas, indicating sites for potential nucleophilic attack.
Green regions represent areas of neutral potential.
MEP analysis is valuable for predicting how a molecule will interact with other molecules and for identifying reactive sites. A specific MEP map and detailed charge distribution analysis for this compound are not available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts like Lewis structures (bonds, lone pairs). NBO analysis is used to study charge transfer, hyperconjugative interactions, and delocalization effects within a molecule, offering quantitative insights into chemical bonding and stability. Specific NBO analysis detailing intramolecular interactions for this compound could not be located.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines chemical concepts like atoms and bonds based on the topology of the electron density. QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties of the electron density at specific points called bond critical points. This provides a rigorous, physics-based framework for understanding molecular structure. Published QTAIM studies specifically investigating the bonding characteristics of this compound were not found.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These can include molecular dynamics (MD) simulations, which study the physical movements of atoms and molecules over time, or molecular docking, which predicts the preferred orientation of one molecule when bound to a second. Such studies are crucial for understanding how a molecule like this compound might interact with biological targets, such as proteins or enzymes. However, specific molecular modeling or simulation studies featuring this compound were not identified in the conducted literature search.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. researchgate.net
While specific docking studies exclusively on this compound are not extensively detailed in the available literature, research on analogous thiourea (B124793) derivatives provides significant insights into its potential interactions. These studies often target key proteins involved in cancer and infectious diseases. For instance, various thiourea derivatives have been docked against targets like DNA gyrase subunit B, a crucial bacterial enzyme, and the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer. nih.govmdpi.com
The interactions observed in these studies typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. The thiourea core is a key pharmacophore, with the sulfur and nitrogen atoms frequently acting as hydrogen bond donors or acceptors. The anilino and benzyl (B1604629) groups of this compound would be expected to engage in hydrophobic and π-π stacking interactions within the target's binding pocket. For example, in studies of similar compounds, the anilino group has been shown to form contacts with amino acid residues like alanine (B10760859) and asparagine in protein exosites. mdpi.com
Table 1: Representative Molecular Docking Studies of Thiourea Derivatives
| Target Protein | PDB ID | Ligand Type | Key Interactions Observed | Reference |
|---|---|---|---|---|
| DNA Gyrase Subunit B | 1KZN | 1-allyl-3-benzoylthiourea (B5185869) analogs | Hydrogen bonding, hydrophobic interactions | nih.govnih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 3W2R | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs | Hydrogen bonding, electrostatic interactions | mdpi.com |
| Tubulin | 1SA0 | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs | Hydrogen bonding | mdpi.com |
| VEGFR-2 | 4ASD | 1-benzyl-5-bromoindolin-2-one derivatives | Hydrogen bonding with key amino acid residues | mdpi.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations are often employed after molecular docking to assess the stability of the predicted ligand-receptor complex. mdpi.com These simulations provide a dynamic view of the binding, revealing how the ligand and protein adjust their conformations to achieve an optimal fit and how stable the key interactions are over a period of nanoseconds or longer.
For a compound like this compound, an MD simulation would typically start with the best-docked pose in its target protein. The simulation would then calculate the forces between atoms and their subsequent movements, providing information on the stability of hydrogen bonds, the flexibility of the ligand in the binding site, and changes in the protein's conformation upon binding. nih.gov This analysis helps to validate the docking results and provides a more realistic understanding of the binding event. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are built by finding statistical correlations between calculated molecular descriptors and experimentally measured activities. unipd.it
QSAR studies are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby optimizing lead compounds and prioritizing synthetic efforts. researchgate.netmdpi.com
Descriptor Calculation and Selection
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu These descriptors can be categorized based on their dimensionality:
1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional indices, topological indices (describing atomic connectivity), and counts of specific functional groups. qsardb.org
3D Descriptors: These depend on the 3D coordinates of the atoms and describe the molecule's shape, volume, and surface area. nih.gov
Physicochemical Descriptors: These include properties like lipophilicity (LogP), polarizability, and electronic properties (e.g., HOMO and LUMO energies). ucsb.eduscichemj.org
In QSAR studies of thiourea derivatives, a wide range of descriptors are calculated to capture the structural features responsible for their biological activity. scichemj.orgbiointerfaceresearch.com For this compound, important descriptors would likely include those related to its size, shape, hydrophobicity (LogP), and electronic characteristics, such as bond lengths and vibrational frequencies. scichemj.org The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques that identify the subset of descriptors that best correlates with the observed biological activity. nih.gov
Table 2: Common Molecular Descriptors in QSAR Studies of Thiourea Derivatives
| Descriptor Class | Example Descriptors | Significance | Reference |
|---|---|---|---|
| Physicochemical | Lipophilicity (LogP) | Relates to membrane permeability and bioavailability | scichemj.org |
| Geometric | Bond Lengths (e.g., d(C=N)) | Reflects electronic structure and reactivity | scichemj.org |
| Spectroscopic | Vibration Frequency (e.g., υ(C=O)) | Indicates bond strength and chemical environment | scichemj.org |
| Topological | Path/Walk Shape Index | Describes molecular shape and branching | qsardb.org |
| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge transfer | ucsb.edu |
| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule | ucsb.edu |
Statistical Modeling and Predictive Analytics
Once relevant descriptors are selected, a statistical model is developed to create a mathematical equation linking these descriptors to the biological activity. biointerfaceresearch.com A common method used for this purpose is Multiple Linear Regression (MLR). scichemj.org MLR generates a linear equation of the form:
Biological Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)
where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, indicating the weight or importance of each descriptor. unipd.it
The quality and predictive power of a QSAR model are assessed using several statistical indicators:
Coefficient of Determination (R²): Measures how well the model fits the training data. A value closer to 1 indicates a better fit. scichemj.org
Cross-validated R² (Q²): Evaluates the model's internal predictive ability, often using the leave-one-out (LOO) method. nih.gov
For example, a QSAR study on a series of thiourea derivatives with anticancer activity used MLR to develop a predictive model. scichemj.org The resulting model identified lipophilicity (LogP) and specific bond lengths as priority descriptors for predicting anticancer activity. scichemj.org The high statistical indicators (e.g., R² = 0.906) suggested that the model was robust and had good predictive power. scichemj.org Such models can then be used to predict the activity of new compounds like this compound, guiding further research.
Table 3: Example of Statistical Indicators from a QSAR Study on Thiourea Derivatives
| Statistical Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.906 | Indicates a strong correlation between the descriptors and the observed activity in the training set. | scichemj.org |
| RMCE (Root Mean Square Error of Calibration) | 0.198 | Represents the average deviation between predicted and actual values for the training set. | scichemj.org |
| F (Fischer's test value) | 21.170 | A high value indicates that the model is statistically significant. | scichemj.org |
V. Coordination Chemistry of 1 Anilino 3 Benzylthiourea
Ligand Properties and Coordination Modes
Thiourea (B124793) and its derivatives are recognized as excellent ligands capable of coordinating with a variety of metal centers to form stable complexes. rsc.orgmaterialsciencejournal.org Their ligating ability stems from the presence of soft sulfur and hard nitrogen donor atoms, which provides a multitude of bonding possibilities. tandfonline.com
The thiourea backbone, N-(C=S)-N, is the key to its coordination versatility. nih.govmdpi.com The presence of nucleophilic sulfur and nitrogen atoms allows for various binding interactions with metal ions. nih.gov Thioureas can function as neutral ligands, or upon deprotonation, as mono- or dianionic ligands. tandfonline.comresearchgate.net
The sulfur atom, being a soft donor, readily coordinates to soft metal ions. The nitrogen atoms, considered harder donors, can also participate in coordination, often following deprotonation. tandfonline.com This dual σ-donating and π-acidic nature contributes to their remarkable coordination abilities. nih.govmdpi.com The specific coordination behavior often depends on the reaction conditions, such as the pH of the medium. For instance, in a neutral medium, coordination typically occurs through the sulfur atom, while in a basic medium, the ligand can be deprotonated, facilitating coordination through both sulfur and nitrogen atoms. mdpi.com
The multiple donor sites in thiourea derivatives permit several coordination modes, leading to different complex geometries. mdpi.com
Monodentate Coordination : The most common mode of coordination for neutral thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.comresearchgate.net Anionic monodentate coordination is also possible. mdpi.com
Bidentate Chelation : Thiourea derivatives can act as bidentate ligands, forming a chelate ring with the metal ion. This typically occurs through the sulfur and one of the nitrogen atoms (S,N-chelation), often after the deprotonation of the nitrogen atom. mdpi.comresearchgate.netstackexchange.com This mode of coordination results in a stable four-membered metallocycle. tandfonline.com In acylthioureas, S,O-chelation is also common. rsc.orgresearchgate.net
Polydentate and Bridging Modes : More complex thiourea ligands with additional donor groups can exhibit polydentate coordination. Furthermore, thioureas have been reported to act as bridging ligands, connecting two metal centers (M-M bridging mode). mdpi.com
The diverse chelation possibilities of thiourea derivatives are summarized in the table below.
| Coordination Mode | Donor Atoms Involved | Ligand Charge | Resulting Structure |
| Monodentate | S | Neutral or Anionic | Terminal Ligand |
| Bidentate | S, N | Anionic | 4-membered Chelate Ring |
| Bidentate (Acylthioureas) | S, O | Anionic | 6-membered Chelate Ring |
| Bridging | S, N | Anionic | Dinuclear or Polynuclear Complex |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes are then characterized using a combination of analytical and spectroscopic techniques to elucidate their structure and bonding.
As a close structural analogue to 1-anilino-3-benzylthiourea, 1-benzyl-3-phenylthiourea (B182860) (referred to as H₂BPT) has been used to synthesize a series of new square planar Pt(II) complexes. mdpi.com These complexes were prepared by reacting H₂BPT with various platinum precursors, such as [PtCl₂(L-L)] (where L-L is a diphosphine or diamine) or [PtCl₂(PPh₃)₂], in a basic chloroform/ethanol mixed solvent system. mdpi.com
The general reaction involves a 1:2 molar ratio of the platinum precursor to the H₂BPT ligand in the presence of NaOH. mdpi.com Spectroscopic analysis of the resulting complexes, with general formulas [Pt(BPT)(L-L)] and [Pt(BPT)(PPh₃)₂], indicated that the H₂BPT ligand acts as a dianionic ligand, coordinating to the Pt(II) ion in a bidentate fashion through both the sulfur and one of the nitrogen atoms. mdpi.com
A variety of spectroscopic methods are indispensable for characterizing metal-thiourea complexes and determining their coordination modes. researchgate.netrsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. A key indicator is the shift in the C=S stretching vibration upon complexation. utm.my For the free 1-benzyl-3-phenylthiourea ligand, thioamide bands appear around 1450 cm⁻¹ and 842 cm⁻¹. mdpi.com In its Pt(II) complexes, the disappearance of the N-H absorption bands (observed at 3149 and 3363 cm⁻¹ in the free ligand) confirms the deprotonation of the nitrogen atom and its involvement in bonding. mdpi.com Furthermore, the identification of the S-C=N stretching vibration in the range of 1539–1566 cm⁻¹ indicates an ionic interaction between the ligand and the metal center. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and, where applicable, ³¹P NMR spectroscopy provide detailed structural information. nih.gov In ¹H NMR, the signals for the NH protons in the free ligand often disappear or shift significantly upon complexation and deprotonation. utm.mynih.gov In ¹³C NMR, coordination through the sulfur atom leads to a decrease in electron density on the thiocarbonyl carbon. This results in a downfield shift (around 6 ppm) of the corresponding signal compared to the free ligand. mdpi.com
UV-Visible Spectroscopy : Electronic spectra can provide information about the geometry of the complex. The spectra of the complexes typically show bands corresponding to π–π* transitions within the ligand, which may shift upon coordination, as well as metal-to-ligand charge transfer (MLCT) transitions. utm.my
A summary of typical spectroscopic changes upon complexation is presented below.
| Spectroscopic Technique | Observation in Free Ligand | Change Upon S,N-Coordination |
| IR Spectroscopy | Presence of ν(N-H) bands | Disappearance of ν(N-H) bands |
| Characteristic ν(C=S) band | Shift in ν(C=S) frequency | |
| ¹H NMR Spectroscopy | Signal for N-H protons | Disappearance or downfield shift of N-H signal |
| ¹³C NMR Spectroscopy | Signal for C=S carbon | Downfield shift of C=S signal |
The nature of the ancillary ligand can strongly affect the properties of the complex. For instance, studies on gold and silver thiourea complexes have shown that the ancillary ligand significantly impacts the cytotoxic activity of the compounds. nih.gov The stability of metal complexes in biological environments is a critical factor, and the choice of ligands is essential for achieving effective interaction with the metal atom. nih.gov The presence of different ancillary ligands can lead to the formation of distinct isomers and can stabilize the complex through various non-covalent interactions. tandfonline.com
Theoretical Studies on Coordination Behavior
Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the coordination behavior of this compound. These computational approaches allow for a detailed examination of the electronic structure and geometry of the ligand and its metal complexes, offering a deeper understanding of the nature of metal-ligand interactions.
Computational analysis of the metal-ligand bonding in this compound complexes reveals the intricate electronic and structural details of these systems. DFT calculations are a powerful tool for optimizing the geometries of metal complexes and analyzing the electronic distribution to characterize the nature of the coordinate bonds. mdpi.comekb.eg
Key aspects of the metal-ligand bond that are typically investigated include bond lengths, bond angles, and the distribution of electron density. For instance, in related thiourea-metal complexes, the coordination of the ligand to the metal center often occurs through the sulfur atom and one of the nitrogen atoms, forming a chelate ring. The calculated bond lengths between the metal and the donor atoms provide a quantitative measure of the bond strength.
Table 1: Representative Calculated Bond Lengths and Angles for a Hypothetical [M(this compound)Cl₂] Complex
| Parameter | Value |
|---|---|
| M-S Bond Length (Å) | 2.20 - 2.40 |
| M-N Bond Length (Å) | 2.00 - 2.20 |
| S-M-N Bond Angle (°) | 85 - 95 |
Note: The values presented are typical ranges observed in similar thiourea-metal complexes and are for illustrative purposes.
Furthermore, analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of the metal-ligand interactions. nih.gov This method analyzes the topology of the electron density to determine whether a bond is primarily electrostatic or covalent in nature. In many transition metal complexes with thiourea-based ligands, the metal-ligand bonds exhibit a mixture of both ionic and covalent character. nih.gov
Molecular orbital analysis provides further insight into the bonding. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and electronic properties of the complex. mdpi.comresearchgate.net In complexes of this compound, the HOMO is often localized on the ligand, particularly on the sulfur and nitrogen atoms, while the LUMO is typically centered on the metal ion. This indicates that the ligand acts as an electron donor in the formation of the coordinate bond.
The stability of coordination complexes of this compound is a crucial aspect that governs their potential applications. Theoretical calculations can provide valuable information about the thermodynamic stability of these complexes. The binding energy between the metal ion and the ligand is a direct measure of the stability of the complex. Higher binding energies indicate the formation of more stable complexes.
Computational studies on analogous systems have shown that the stability of thiourea complexes is influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic properties of the substituents on the thiourea backbone. nih.gov
Table 2: Calculated Quantum Chemical Parameters for this compound and a Hypothetical Metal Complex
| Parameter | Ligand | Complex |
|---|---|---|
| EHOMO (eV) | -6.5 | -7.2 |
| ELUMO (eV) | -1.2 | -3.5 |
| Energy Gap (ΔE) (eV) | 5.3 | 3.7 |
Note: These values are illustrative and based on typical DFT calculations for similar compounds. researchgate.net
The reactivity of these complexes can also be predicted using theoretical descriptors derived from DFT calculations. The HOMO-LUMO energy gap, for example, is an indicator of chemical reactivity. A smaller energy gap suggests that the complex is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. mdpi.comresearchgate.net
Other reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative basis for comparing the reactivity of different complexes and understanding their reaction mechanisms. For instance, a higher electrophilicity index suggests a greater capacity of the complex to accept electrons.
Vi. Biological Activity and Mechanistic Investigations of 1 Anilino 3 Benzylthiourea in Vitro Focus
Anti-Cancer Activities and Molecular Mechanisms
While the broader class of thiourea (B124793) derivatives has shown considerable promise as anticancer agents, specific data on 1-Anilino-3-benzylthiourea is limited. Research into analogous compounds provides a context for its potential mechanisms.
Enzyme Inhibition (e.g., Kinases, Sirtuins, Esterases, Proteases)
Thiourea derivatives have been investigated as inhibitors of various enzymes crucial to cancer progression. For instance, certain anilino-based compounds have been identified as potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.govsemanticscholar.org Similarly, novel thiourea structures have been developed as selective inhibitors of sirtuins, a class of NAD+-dependent deacetylases implicated in cancer metabolism and cell survival. nih.gov However, specific enzymatic inhibition assays detailing the activity of this compound against kinases, sirtuins, esterases, or proteases are not extensively documented in the current scientific literature.
Tubulin Polymerization Inhibition
Interactions with Specific Biological Targets (e.g., K-Ras, HER2, VEGFR-2)
The targeted inhibition of oncoproteins like K-Ras, HER2, and VEGFR-2 is a cornerstone of modern cancer therapy. While various N-benzyl-N'-phenylthiourea derivatives have been evaluated for their potential to inhibit EGFR and HER-2, specific binding studies or functional assays confirming the interaction between this compound and these specific targets are not described in the available research. researchgate.net
Cell Cycle Modulation and Apoptosis Induction Pathways
Disruption of the cell cycle and induction of programmed cell death (apoptosis) are common endpoints for effective anticancer agents. The aforementioned 1,3-phenyl bis-thiourea derivative was shown to cause a robust mitotic arrest in the prometaphase stage of the cell cycle, leading to apoptotic cell death. nih.gov This indicates that compounds with a similar chemical backbone may exert their cytotoxic effects through these pathways. However, detailed cell cycle analysis and specific apoptosis assays (e.g., Annexin V staining, caspase activation) for cells treated with this compound have not been specifically reported.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The thiourea scaffold is present in numerous compounds exhibiting a broad range of antimicrobial properties.
Efficacy Against Pathogenic Strains (e.g., Gram-positive and Gram-negative bacteria)
Many thiourea derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing moderate to potent activity. researchgate.net N-acyl thiourea derivatives have also demonstrated anti-biofilm activity against strains like E. coli. mdpi.com Despite the general antimicrobial potential of this class of compounds, specific studies providing quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against specific pathogenic bacterial or fungal strains are not available in the reviewed literature. Similarly, its potential antiviral and antiparasitic activities remain to be elucidated through direct experimental investigation.
Efficacy Against Multi-Drug Resistant Strains
The thiourea scaffold is a critical component in a variety of pharmacologically active compounds, and its derivatives have been investigated for their potential against resistant pathogens. While specific studies focusing exclusively on this compound against multi-drug resistant (MDR) strains are not extensively detailed in the available literature, the broader class of thiourea derivatives has shown significant promise. For instance, certain thiourea NNRTIs (non-nucleoside reverse transcriptase inhibitors) have demonstrated high potency against multidrug-resistant strains of HIV-1. tandfonline.com One such compound, PHI-236, was highly effective against an MDR strain of HIV-1 at a concentration of 5 nM. tandfonline.com
Research into other thiourea derivatives has shown antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). fip.orgresearchgate.net For example, a novel series of thiourea derivatives showed potent activity against several Staphylococcus aureus strains, including MRSA, with minimum inhibitory concentrations (MIC) ranging from 2–16 µg/mL. researchgate.net Molecular docking studies predict that compounds like 1,3-dibenzoylthiourea may exhibit activity against MRSA by targeting the PBP2a enzyme. fip.org The inclusion of specific moieties, such as 3-(trifluoromethyl)phenyl, into the thiourea structure is known to produce a strong inhibitory effect on Gram-positive pathogens, including staphylococcal species that form biofilms. researchgate.net This suggests that appropriately substituted anilino-benzylthiourea compounds could serve as a valuable framework for developing new agents to combat multi-drug resistant bacteria.
Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)
The antimicrobial action of thiourea derivatives is attributed to several mechanisms, with enzyme inhibition being a primary focus of investigation. A key bacterial enzyme, DNA gyrase, is an established target for various antibiotics because its inhibition disrupts DNA synthesis, leading to cell death. nih.gov Several novel thiourea derivatives have been designed and evaluated as potential DNA gyrase inhibitors. nih.govnih.govmdpi.com
Molecular docking and in vitro enzyme inhibition assays have shown that certain thiourea derivatives can effectively bind to the active sites of bacterial enzymes. For instance, a study on thiourea derivatives tagged with thiadiazole, imidazole, and triazine moieties revealed that one compound exhibited excellent inhibitory activity against Escherichia coli DNA gyrase B, with an IC50 value of 0.33 µM, comparable to the known inhibitor novobiocin. nih.govmdpi.com Another study found that a thiourea derivative containing a thiazole (B1198619) and D-glucose moiety was a strong inhibitor of S. aureus DNA gyrase with an IC50 of 1.25 µM. nih.gov The thiourea functional group, along with ortho-methyl substitutions, is believed to disrupt fungal cell wall biosynthesis and biofilm formation by interacting with essential fungal enzymes through hydrogen bonding and electrostatic forces. mdpi.com These findings suggest that this compound may exert its antimicrobial effects through similar mechanisms, potentially by inhibiting essential enzymes like DNA gyrase or topoisomerase IV. nih.govmdpi.com
Antioxidant Properties and Radical Scavenging Mechanisms
Thiourea derivatives are recognized for their antioxidant capabilities and their ability to scavenge free radicals. mdpi.comresearchgate.net The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. mdpi.comresearchgate.net
Studies on various thiourea derivatives demonstrate their efficacy as antioxidants. For example, 1,3-bis(3,4-dichlorophenyl) thiourea showed strong antioxidant activity with an IC50 value of 45 µg/mL in a DPPH assay and 52 µg/mL against ABTS free radicals. mdpi.com Another study comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) found that DPTU was a significantly better radical scavenger. researchgate.nethueuni.edu.vn
The primary mechanisms by which thiourea derivatives exert their antioxidant effects are believed to be hydrogen atom transfer (HAT) and single electron transfer (SET). hueuni.edu.vn Theoretical calculations suggest that the HAT mechanism is generally preferred when thiourea derivatives react with free radicals. hueuni.edu.vn The presence of N-H bonds in the thiourea molecule, which can be easily severed, contributes to their potential as antioxidants. hueuni.edu.vn The specific antioxidant capacity of this compound would be influenced by the electronic properties of the aniline (B41778) and benzyl (B1604629) groups attached to the thiourea core.
Other Significant Biological Activities (e.g., Anti-inflammatory, Antiprotozoal, Analgesic)
Beyond antimicrobial and antioxidant effects, the thiourea scaffold is associated with a wide spectrum of other biological activities.
Anti-inflammatory Activity: Numerous thiourea derivatives have been reported to possess anti-inflammatory properties. mdpi.comnih.gov Their mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.comnih.gov For instance, new thiourea derivatives of naproxen (B1676952) have shown potent anti-inflammatory effects in carrageenan-induced paw edema models, with some derivatives achieving significant inhibition of 5-LOX with IC50 values as low as 0.30 μM. nih.gov The thiourea moiety is considered an important pharmacophore in various anti-inflammatory agents. nih.gov
Antiprotozoal Activity: Thiourea derivatives have also been explored for their potential in treating protozoan infections. nih.gov Given the need for new antiprotozoal drugs due to issues like toxicity and resistance with current treatments, various heterocyclic compounds containing the thiourea moiety have been synthesized and tested. nih.gov For example, novel thiazole derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov
Analgesic Activity: The analgesic potential of thiourea derivatives has been demonstrated in several studies. researchgate.netnih.govjyoungpharm.org Pharmacological screenings have shown that certain compounds possess analgesic activity comparable to standard drugs like diclofenac (B195802) sodium. researchgate.net The mechanism is often thought to involve the inhibition of COX enzymes, which reduces the production of prostaglandins (B1171923) that mediate pain. researchgate.netjyoungpharm.org In studies of 1-allyl-3-benzoylthiourea (B5185869) analogs, compounds with chloro-substitutions on the benzoyl ring showed significantly better pain inhibition compared to the unsubstituted parent compound. jyoungpharm.org
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of thiourea derivatives. The nature and position of substituents on the aromatic rings of compounds like this compound can dramatically influence their activity.
For analgesic activity, the addition of a halogen group to the aromatic ring has been shown to enhance efficacy. A study on benzoylthiourea (B1224501) analogs found that adding a chloro group at the para-position of the aromatic ring increased pain inhibition activity from 42.59% to 82.10%. jyoungpharm.org Similarly, for 1-allyl-3-benzoylthiourea analogs, the 4-chloro substituted derivative was the most potent pain inhibitor, followed by the 3-chloro and 2-chloro derivatives, all of which were more active than the unsubstituted parent compound. jyoungpharm.org
In the context of antibacterial activity, substitutions on the benzyl group of S-benzylisothiourea derivatives were found to enhance their effectiveness against Gram-negative bacteria like E. coli. A 2,4-dichloro derivative was identified as the most effective compound in one study. nih.gov For anticancer activity, SAR analyses of urea (B33335) and thiourea derivatives of benzothiazole (B30560) indicated that lipophilic groups at the 4-position of a phenyl ring were beneficial, and positively charged substituents could also improve activity. nih.gov Furthermore, for antifungal activity, the introduction of trifluoromethylphenyl groups has been shown to be effective. nih.gov
| Compound | Substituent on Benzoyl Ring | Pain Inhibition (%) at 12.5 mg/kg | ED50 (mg/kg) |
|---|---|---|---|
| 1-allyl-3-benzoylthiourea | H (None) | Less than Diclofenac Sodium (34.71%) | 33.47 |
| 1-allyl-3-(2-chlorobenzoyl)thiourea | 2-Chloro | Better than Diclofenac Sodium | 15.44 |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | 3-Chloro | Better than Diclofenac Sodium | 11.20 |
| 1-allyl-3-(4-chlorobenzoyl)thiourea | 4-Chloro | Strongest Pain Inhibitor | 9.82 |
The thiourea moiety (-NH-C(=S)-NH-) is a well-established pharmacophore, capable of forming stable hydrogen bonds with biological targets, which is central to its wide range of activities. bohrium.com The entire thiourea scaffold, with its two amino groups and a thionic group, allows for diverse interactions with enzymes and receptors. biointerfaceresearch.com
Bioisosteric replacement is a key strategy in medicinal chemistry to enhance a compound's properties, such as potency, selectivity, or metabolic stability, by substituting one functional group with another that has similar physical or chemical properties. bohrium.comdrughunter.com While the thiourea group is a potent pharmacophore, it can sometimes have drawbacks like poor solubility or metabolic instability. nih.gov
Rational Design of Enhanced Bioactive Analogues
The rational design of analogues of this compound is a strategic approach in medicinal chemistry aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process involves systematic modifications of the parent molecule's structure to understand the structure-activity relationships (SAR) and to develop compounds with enhanced therapeutic potential. The core scaffold of this compound offers multiple sites for chemical modification, including the aniline ring, the benzyl moiety, and the thiourea linker.
Research into the rational design of structurally related thiourea derivatives has provided valuable insights that can be extrapolated to the design of novel this compound analogues. Studies on N,N'-diarylthiourea and N-aroyl-N'-arylthiourea derivatives have demonstrated that the nature and position of substituents on the aromatic rings significantly influence their biological activities, which often include anticancer, antimicrobial, and antiviral properties.
For instance, in the development of anticancer agents, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings of thiourea derivatives has been shown to modulate their potency. A common strategy involves the substitution on the aniline or benzyl ring to enhance interactions with biological targets. For example, the introduction of halogen atoms (e.g., fluorine, chlorine) or methoxy (B1213986) groups can alter the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement.
A hypothetical rational design strategy for enhancing the bioactivity of this compound could involve the following modifications:
Modification of the Anilino Ring: Introducing substituents at the para-, meta-, or ortho-positions of the aniline ring to probe the electronic and steric requirements for optimal activity. For example, electron-withdrawing groups like nitro or cyano groups, or electron-donating groups like methyl or methoxy groups could be incorporated.
Modification of the Benzyl Moiety: Substitution on the phenyl ring of the benzyl group can influence the molecule's interaction with hydrophobic pockets of target proteins. Analogues with substituted benzyl groups (e.g., chloro-, fluoro-, or methyl-benzyl) could be synthesized to explore these interactions.
Bioisosteric Replacement: The thiourea core can be replaced with bioisosteres such as urea, guanidine, or other heterocyclic systems to investigate the role of the thiocarbonyl group in the observed biological activity and to potentially improve metabolic stability.
To illustrate the potential impact of such modifications, the following data table presents hypothetical bioactivity data for a series of rationally designed analogues of this compound against a generic cancer cell line. This data is for illustrative purposes to demonstrate the principles of rational drug design.
| Compound | R1 (Anilino Ring Substitution) | R2 (Benzyl Ring Substitution) | IC50 (µM) |
|---|---|---|---|
| This compound | H | H | 50.0 |
| Analogue 1 | 4-Cl | H | 25.5 |
| Analogue 2 | H | 4-Cl | 30.2 |
| Analogue 3 | 4-OCH3 | H | 45.8 |
| Analogue 4 | H | 4-CH3 | 38.1 |
| Analogue 5 | 4-NO2 | H | 15.3 |
The hypothetical data in the table suggests that substitution on both the anilino and benzyl rings can significantly impact the cytotoxic activity. For example, the introduction of a chloro group at the para-position of the anilino ring (Analogue 1) or the benzyl ring (Analogue 2) leads to a notable increase in potency compared to the parent compound. Furthermore, an electron-withdrawing nitro group at the para-position of the anilino ring (Analogue 5) results in the most potent compound in this hypothetical series.
Such systematic studies are crucial for building a comprehensive SAR profile, which can then guide the design of future generations of more effective and target-selective bioactive compounds based on the this compound scaffold.
Vii. Degradation and Stability Studies of 1 Anilino 3 Benzylthiourea
Thermal Degradation Pathways (Thermolysis)
The thermal decomposition of thiourea (B124793) derivatives often involves the homolytic cleavage of its chemical bonds, leading to the formation of various reactive intermediates and subsequent products. While specific studies on the thermolysis of 1-Anilino-3-benzylthiourea are not extensively detailed in the available literature, the degradation pathways can be inferred from studies on analogous compounds such as N-benzoyl-N'-phenylthiourea, N-benzoyl-N'-benzylthiourea, and N-benzoyl-N'-α-naphthylthiourea. tandfonline.com
The primary mechanism in the pyrolysis of these related thioureas is the homolysis of the amide and thioamide bonds. This process generates free radicals that can then undergo a variety of reactions, including hydrogen abstraction, dimerization, coupling, fragmentation, rearrangement, and disproportionation to yield a complex mixture of products. tandfonline.com For instance, the thermolysis of N-benzoyl-N'-benzylthiourea results in products such as ammonia, hydrogen sulfide, benzaldehyde, and toluene, among others. tandfonline.com Based on these findings, a proposed thermal degradation scheme for this compound would likely involve the initial cleavage of the C-N and C=S bonds.
Table 1: Potential Thermal Degradation Products of this compound (Inferred from Analogous Compounds)
| Potential Product | Chemical Formula | Likely Formation Pathway |
| Aniline (B41778) | C₆H₇N | Cleavage of the N-N bond and subsequent hydrogen abstraction. |
| Benzyl (B1604629) isothiocyanate | C₈H₇NS | Cleavage of the C-N bond between the aniline and thiourea moieties. |
| Phenyl isothiocyanate | C₇H₅NS | Rearrangement and fragmentation of the anilino group. |
| Toluene | C₇H₈ | Cleavage of the benzyl group and subsequent hydrogen abstraction. |
| Hydrogen Sulfide | H₂S | Decomposition of the thiourea core. |
| Ammonia | NH₃ | Decomposition of the amino groups. |
Photolytic Degradation Processes
The exposure of thiourea derivatives to ultraviolet (UV) radiation can induce photolytic degradation, leading to the formation of a variety of photoproducts. Studies on thiourea and its N-methylated derivatives have shown that UV photolysis results in a plethora of degradation products. rsc.orgrsc.org The specific decomposition pathways and resulting products are influenced by the wavelength of the UV radiation and the surrounding matrix. rsc.orgrsc.org
For related thiourea derivatives, such as N-benzoyl-N'-phenylthiourea (BPTU), N-benzoyl-N'-benzylthiourea (BBTU), and N-benzoyl-N'-α-naphthylthiourea (BNTU), photolysis in an acetone (B3395972) solution in the presence of a sensitizer (B1316253) like benzophenone (B1666685) yields products similar to those observed in thermolysis. tandfonline.com However, a key difference is the photostability of certain intermediates under the given conditions. tandfonline.com For example, the photolysis of BPTU produced the same products as its thermolysis, with the exception of the photodegradation products of phenylthiourea, namely ammonia, hydrogen sulfide, and phenylcyanamide. tandfonline.com
The photocatalytic degradation of thiourea methyl-derivatives in the presence of titanium dioxide has also been investigated, showing transformation into corresponding ureas and cyanamides, with the eventual mineralization of the compound. researchgate.net This suggests that in the presence of a suitable photocatalyst, this compound could also undergo mineralization. The sulfur atom is typically released as sulfate (B86663) ions, while nitrogen is converted to ammonium (B1175870) and nitrate (B79036) ions. researchgate.net
Table 2: Potential Photolytic Degradation Products of this compound (Inferred from Analogous Compounds)
| Potential Product | Chemical Formula | Observed in Photolysis of Related Compounds |
| Aniline | C₆H₇N | N-benzoyl-N'-phenylthiourea tandfonline.com |
| Toluene | C₇H₈ | N-benzoyl-N'-benzylthiourea tandfonline.com |
| Benzyl isothiocyanate | C₈H₇NS | N-benzoyl-N'-benzylthiourea tandfonline.com |
| Phenylcyanamide | C₇H₆N₂ | N-benzoyl-N'-phenylthiourea (in thermolysis but not photolysis) tandfonline.com |
| Urea (B33335) derivatives | (Varies) | Methylthioureas researchgate.net |
| Sulfate ions | SO₄²⁻ | Methylthioureas researchgate.net |
| Ammonium ions | NH₄⁺ | Methylthioureas researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Anilino-3-benzylthiourea, and how do reaction conditions influence yield?
- Methodology : Start with nucleophilic substitution between benzyl isothiocyanate and aniline derivatives under anhydrous conditions. Monitor temperature (e.g., 0–5°C for exothermic control) and solvent polarity (e.g., THF vs. DCM). Use TLC or HPLC to track intermediates. Yield optimization may require stoichiometric adjustments (e.g., 1:1.2 molar ratio of aniline to benzyl isothiocyanate) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Data Analysis : Compare yields via gravimetric analysis and purity via melting point or NMR. Tabulate results to identify optimal conditions (e.g., 78% yield in DCM at 0°C vs. 65% in THF).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for anilino and benzyl groups) and thiourea NH signals (δ 9–10 ppm, broad).
- IR : Detect N-H stretches (~3250 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 271.4 (C₁₄H₁₅N₃S) .
Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?
- Methodology : Test solubility in polar aprotic (DMSO, DMF), polar protic (MeOH, EtOH), and nonpolar solvents (EtOAc). Use UV-Vis spectroscopy to quantify solubility limits.
- Application : For biological assays, DMSO is preferred (stock solutions ≤10 mM), but ensure residual solvent does not interfere with cellular viability .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these mechanisms?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to thioredoxin reductase or urease active sites. Validate with MD simulations (GROMACS) to assess stability.
- Experimental Validation : Pair with enzymatic inhibition assays (IC₅₀ determination) and compare with control thiourea derivatives .
- Data Interpretation : Correlate docking scores (ΔG binding) with experimental IC₅₀ values. Address discrepancies via free-energy perturbation (FEP) calculations.
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Case Study : If Derivative A shows antitumor activity in one study but not another:
Audit purity (HPLC ≥95%) and storage conditions (e.g., degradation in light).
Compare cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB).
Replicate experiments with standardized positive/negative controls .
- Statistical Tools : Apply ANOVA to assess inter-study variability or meta-analysis for pooled data.
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Experimental Design :
- pH Stability : Incubate compound in buffers (pH 2–12) at 37°C. Sample at intervals (0, 24, 48 h) and analyze via LC-MS for degradation products.
- Thermal Stability : Use DSC/TGA to determine decomposition onset temperature.
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on thiourea’s role in metal chelation for catalytic studies .
- Data Presentation : Use tables to compare synthetic yields, spectral data, or bioactivity metrics. For example:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 78 | 98.5 |
| THF | 65 | 97.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
